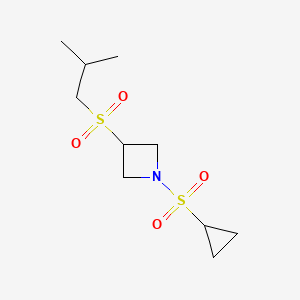

1-(Cyclopropylsulfonyl)-3-(isobutylsulfonyl)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, making them more stable than related aziridines . This stability translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Synthesis Analysis

Azetidines can be synthesized through various methods. One such method involves a cascade trifluoromethylation/cyclization of N-allyl sulfonylynamides . This provides a facile access to azetidine-fused tricyclic compounds under very mild reaction conditions . It represents a rare example of 4- exo-dig radical cyclization, thus opening up a new opportunity for constructing synthetically attractive azetidines .Molecular Structure Analysis

Azetidines are four-membered heterocycles . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This stability translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain . This strain allows for unique reactivity that can be triggered under appropriate reaction conditions . For example, a cascade trifluoromethylation/cyclization of N-allyl sulfonylynamides provides a facile access to azetidine-fused tricyclic compounds .Scientific Research Applications

Anionic Ring-Opening Polymerizations

N-sulfonylazetidines, including derivatives similar to 1-(Cyclopropylsulfonyl)-3-(isobutylsulfonyl)azetidine, are studied for their anionic ring-opening polymerization (AROP) capabilities. These polymerizations form poly(N-sulfonylazetidine)s, which are potential precursors to valuable polyimines. The impact of alkyl sulfonyl substitution on AROP kinetics, polymer solubility, and temperature-dependent polymerization rates has been explored to optimize polymer characteristics for various applications (Rowe et al., 2019).

Activated Monomer Polymerization

Further research into N-sulfonylazetidines has shown that activated monomer anionic polymerization can occur at room temperature, leading to polymers with unique structural features. These polymers have potential applications in materials science, where the incorporation of sulfonyl groups into the polymer backbone can impart specific physical and chemical properties (Reisman et al., 2020).

Synthetic Routes to Functionalized Pyrrolidines

Research on 2-(α-hydroxyalkyl)azetidines has uncovered synthetic routes to 3-(chloro- or methanesulfonyloxy)pyrrolidines via ring expansion. This chemistry is of interest for the synthesis of novel organic molecules with potential therapeutic applications, demonstrating the versatility of azetidine derivatives in synthetic organic chemistry (Durrat et al., 2008).

Enzymatic Chemistry of Cyclopropane and Aziridine Biosynthesis

Azetidine and its derivatives are also of interest in the study of natural products biosynthesis, particularly in understanding the enzymatic formation of three-membered rings like cyclopropane and aziridine, which are key structural elements in many bioactive compounds. Insights into these biosynthetic pathways could lead to novel approaches in drug discovery and development (Thibodeaux et al., 2012).

Mechanism of Action

Target of Action

The primary targets of 1-(Cyclopropylsulfonyl)-3-(isobutylsulfonyl)azetidine are currently unknown. This compound is a type of azetidine, a four-membered heterocycle used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain .

Mode of Action

Azetidines in general have unique reactivity that can be triggered under appropriate reaction conditions .

Biochemical Pathways

Azetidines are known to be involved in various chemical reactions of cells in different species and organs .

Pharmacokinetics

As a type of azetidine, it is expected to have unique properties due to its ring strain .

Result of Action

Azetidines are known for their unique reactivity, which can lead to various effects depending on the reaction conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the reactivity of azetidines can be triggered under appropriate reaction conditions .

properties

IUPAC Name |

1-cyclopropylsulfonyl-3-(2-methylpropylsulfonyl)azetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4S2/c1-8(2)7-16(12,13)10-5-11(6-10)17(14,15)9-3-4-9/h8-10H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGXBEGRZZSMTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid](/img/no-structure.png)

![3-(2-bromophenoxy)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2708017.png)

![2-{[3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2708018.png)

![4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2708029.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide](/img/structure/B2708033.png)

![3-(4-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2708034.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2708036.png)

![9-ethoxy-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2708039.png)